

# A Comparative Guide to DS-1001b and Ivosidenib for IDH1-Mutant Glioma

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for isocitrate dehydrogenase 1 (IDH1)-mutant gliomas is evolving, with several potent inhibitors in development and clinical use. This guide provides an objective comparison of two key small molecule inhibitors: **DS-1001b**, a novel brain-penetrant inhibitor, and ivosidenib (AG-120), an FDA-approved therapy for other IDH1-mutant cancers also investigated in glioma. This comparison is based on available preclinical and clinical experimental data.

## **Executive Summary**

Both **DS-1001b** and ivosidenib are selective inhibitors of the mutant IDH1 enzyme, which is a hallmark of a significant subset of gliomas. Their primary mechanism of action is to block the production of the oncometabolite D-2-hydroxyglutarate (2-HG), leading to the restoration of normal cellular differentiation and inhibition of tumor growth.[1][2] Preclinical data suggests that **DS-1001b** has high blood-brain barrier permeability, a critical feature for treating brain tumors. [3][4] Clinical data for both agents have demonstrated their ability to significantly reduce 2-HG levels in tumor tissue and show promising anti-tumor activity, particularly in non-enhancing gliomas.[5][6][7]

### **Performance Data**

The following tables summarize the quantitative data on the biochemical activity, cellular potency, and clinical efficacy of **DS-1001b** and ivosidenib in the context of IDH1-mutant glioma.



Table 1: Biochemical and Cellular Potency

| Parameter                          | DS-1001b                                | lvosidenib (AG-<br>120)           | Reference |
|------------------------------------|-----------------------------------------|-----------------------------------|-----------|
| Target                             | Mutant IDH1                             | Mutant IDH1                       | [1][3]    |
| IC50 (IDH1 R132H)                  | 1.8 nmol/L (without preincubation)      | ~12 nM                            | [3][8]    |
| IC50 (IDH1 R132C)                  | 2.5 nmol/L (without preincubation)      | Not specified in glioma context   | [3]       |
| IC50 (Wild-Type<br>IDH1)           | >1000 nmol/L (without preincubation)    | Inhibits at higher concentrations | [3][8]    |
| Cellular 2-HG<br>Inhibition (IC50) | 2.9 nmol/L (U87MG-<br>IDH1 R132H cells) | Not specified in glioma context   | [3]       |

Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Preclinical In Vivo Efficacy

| Parameter    | DS-1001b                                                                               | lvosidenib (AG-<br>120)                                        | Reference  |
|--------------|----------------------------------------------------------------------------------------|----------------------------------------------------------------|------------|
| Animal Model | Patient-Derived Orthotopic Xenograft (Glioblastoma, IDH1 R132H)                        | Orthotopic Mouse<br>Xenograft (Human<br>mIDH1-R132H<br>glioma) | [3][9]     |
| Key Findings | Impaired tumor<br>growth, decreased 2-<br>HG levels, induced<br>glial differentiation. | >84% 2-HG inhibition in brain tumors.                          | [3][9][10] |

Table 3: Clinical Trial Highlights (Phase I)



| Parameter                                                               | DS-1001b<br>(NCT03030066)                    | Ivosidenib<br>(NCT02073994 -<br>Glioma Cohort)        | Reference |
|-------------------------------------------------------------------------|----------------------------------------------|-------------------------------------------------------|-----------|
| Patient Population                                                      | Recurrent/progressive<br>IDH1-mutant glioma  | Advanced IDH1-<br>mutant glioma                       | [6][11]   |
| Dose                                                                    | 125-1400 mg twice daily (dose escalation)    | 500 mg once daily (expansion cohort)                  | [6][11]   |
| Brain/Plasma Ratio                                                      | 0.19 - 0.77 (in 3 patients)                  | 0.16                                                  | [12][13]  |
| Tumor 2-HG<br>Reduction                                                 | Significantly lower than pre-study samples   | ~91.1%                                                | [5][7]    |
| Objective Response<br>Rate (ORR) -<br>Enhancing Tumors                  | 17.1%                                        | Not effective in enhancing tumors in a separate study | [6][14]   |
| Objective Response<br>Rate (ORR) - Non-<br>Enhancing Tumors             | 33.3%                                        | 2.9% (1 partial response)                             | [6][14]   |
| Stable Disease (SD) -<br>Non-Enhancing<br>Tumors                        | 7 out of 9 evaluable patients                | 85.7%                                                 | [6][13]   |
| Median Progression-<br>Free Survival (PFS) -<br>Non-Enhancing<br>Tumors | Not reached (95% CI,<br>24.1 to not reached) | 13.6 months                                           | [6][7]    |

## **Mechanism of Action and Signaling Pathway**

Both **DS-1001b** and ivosidenib function by selectively inhibiting the mutated IDH1 enzyme. In gliomas with an IDH1 mutation, the enzyme gains a neomorphic function, converting  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit  $\alpha$ -KG-dependent dioxygenases, including histone and DNA demethylases,



leading to a hypermethylated state and a block in cellular differentiation, which contributes to tumorigenesis.[15] By inhibiting mutant IDH1, both drugs reduce 2-HG levels, thereby reversing these epigenetic alterations and promoting differentiation of glioma cells.[3][15]







Click to download full resolution via product page

Caption: Signaling pathway of mutant IDH1 inhibition by **DS-1001b** and ivosidenib.

## **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

## In Vitro Enzyme Inhibition Assay (for IC50 determination)

- Objective: To determine the concentration of the inhibitor required to reduce the activity of the mutant IDH1 enzyme by 50%.
- · General Protocol:
  - Recombinant human mutant IDH1 (e.g., R132H) and wild-type IDH1 enzymes are used.
  - The inhibitor (DS-1001b or ivosidenib) is serially diluted to a range of concentrations.
  - The enzyme is incubated with the inhibitor for a specified period (e.g., with or without preincubation).[3]
  - $\circ$  The enzymatic reaction is initiated by adding substrates, including  $\alpha$ -ketoglutarate and NADPH.
  - The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.
  - IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

### **Cellular 2-HG Assay**

 Objective: To measure the effect of the inhibitor on the production of 2-HG in IDH1-mutant glioma cells.



#### · General Protocol:

- IDH1-mutant glioma cell lines (e.g., U87MG engineered to express IDH1 R132H) are cultured.[3]
- Cells are treated with various concentrations of the inhibitor for a defined period (e.g., 48-72 hours).
- Cell lysates or culture media are collected.
- The concentration of 2-HG is quantified using liquid chromatography-mass spectrometry (LC-MS).
- IC50 values for cellular 2-HG inhibition are determined from the dose-response curve.

## Patient-Derived Orthotopic Xenograft (PDX) Model of Glioma

- Objective: To evaluate the in vivo efficacy of the inhibitor in a clinically relevant animal model.
- General Protocol:
  - Freshly resected human glioma tissue with a confirmed IDH1 mutation is obtained from patients.[3]
  - The tumor tissue is dissociated into a single-cell suspension.
  - A specific number of tumor cells (e.g., 1 x 10<sup>5</sup> cells) are stereotactically implanted into the brains of immunodeficient mice (e.g., NOD-scid).[16]
  - Tumor growth is monitored using non-invasive imaging techniques like MRI.
  - Once tumors are established, mice are randomized to receive the inhibitor (e.g., DS-1001b administered orally) or a vehicle control.[3]
  - Treatment continues for a specified duration, and tumor volume is measured periodically.



 At the end of the study, tumors are harvested for analysis of 2-HG levels, histology, and biomarkers of differentiation (e.g., GFAP).[3]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice PMC [pmc.ncbi.nlm.nih.gov]
- 4. Commencement of Phase 1 Trial for the Mutant IDH1 Inhibitor (DS-1001) Targeting Malignant Brain Tumors Press Releases Media Daiichi Sankyo [daiichisankyo.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Vorasidenib and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]



- 11. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PL3.1 A phase 1, open-label, perioperative study of ivosidenib (AG-120) and vorasidenib (AG-881) in recurrent, IDH1-mutant, low-grade glioma: results from cohort 1 PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutant IDH1 Enhances Temozolomide Sensitivity via Regulation of the ATM/CHK2 Pathway in Glioma PMC [pmc.ncbi.nlm.nih.gov]
- 14. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Guide to DS-1001b and Ivosidenib for IDH1-Mutant Glioma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142903#ds-1001b-vs-ivosidenib-ag-120-in-idh1-mutant-glioma-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com